Bis(trimethylsilyl) maleate

Analytical Chemistry GC-MS Derivatization Isomer Identification

Bis(trimethylsilyl) maleate (CAS 23508-82-9, C₁₀H₂₀O₄Si₂, MW 260.43 g/mol) is the bis-trimethylsilyl diester of maleic acid, featuring a cis (Z) configuration at the central olefinic bond. This compound is employed primarily as a derivatization agent for gas chromatography-mass spectrometry (GC-MS) of maleic acid , a synthetic precursor for organosilicon polymers , and a protected form of maleic acid in organic synthesis.

Molecular Formula C10H20O4Si2
Molecular Weight 260.43 g/mol
Cat. No. B12967515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(trimethylsilyl) maleate
Molecular FormulaC10H20O4Si2
Molecular Weight260.43 g/mol
Structural Identifiers
SMILESC[Si](C)(C)OC(=O)C=CC(=O)O[Si](C)(C)C
InChIInChI=1S/C10H20O4Si2/c1-15(2,3)13-9(11)7-8-10(12)14-16(4,5)6/h7-8H,1-6H3/b8-7-
InChIKeyOITVFMRNHJZOHF-FPLPWBNLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(trimethylsilyl) Maleate: A cis-Configured Silyl Ester for Isomer-Sensitive Applications


Bis(trimethylsilyl) maleate (CAS 23508-82-9, C₁₀H₂₀O₄Si₂, MW 260.43 g/mol) is the bis-trimethylsilyl diester of maleic acid, featuring a cis (Z) configuration at the central olefinic bond [1]. This compound is employed primarily as a derivatization agent for gas chromatography-mass spectrometry (GC-MS) of maleic acid [2], a synthetic precursor for organosilicon polymers [3], and a protected form of maleic acid in organic synthesis [4]. The two trimethylsilyl (TMS) groups confer volatility, lipophilicity, and hydrolytic lability, positioning this compound as a functional tool rather than an end-use material.

Why Silyl Maleate Cannot Be Replaced by Its Fumarate Isomer or Other Silyl Esters Across Analytical and Material Workflows


Although silyl maleates and fumarates share the same molecular formula, their cis/trans stereochemistry dictates divergent mass spectral fragmentation patterns—specifically, the diagnostic m/e 147 ion intensity differs markedly between the two isomers, enabling unambiguous isomer assignment in GC-MS workflows [1]. In polymer chemistry, bis(trimethylsilyl) fumarate polymerizes readily under radical conditions, whereas the maleate analog exhibits retarded homopolymerization due to steric and electronic constraints, making the two isomers functionally non-interchangeable [2]. Additionally, the saturated analog bis(trimethylsilyl) succinate lacks the olefinic functionality required for copolymerization or addition reactions, while bis(trimethylsilyl) malonate features a one-carbon backbone that alters its coordination chemistry as a ligand . Using the wrong in-class compound introduces risks of isomeric misassignment, compromised polymer yields, or off-target reactivity in multi-step syntheses. The following quantitative evidence substantiates the procurement-critical differences.

Bis(trimethylsilyl) Maleate: Quantitative Comparator-Based Evidence for Informed Procurement


Mass Spectral Differentiation: m/e 147 Ion Intensity Distinguishes Maleate from Fumarate Isomer

Bis(trimethylsilyl) maleate can be unambiguously distinguished from its trans-isomer bis(trimethylsilyl) fumarate by electron-impact mass spectrometry [1]. The m/e 147 ion, a characteristic fragment arising from the trimethylsilyloxy functionality, is considerably more intense in the maleate spectrum than in the fumarate spectrum when measured under identical electron-impact conditions [1]. This stereochemistry-dependent fragmentation enables confident isomer assignment in GC-MS analysis of maleic/fumaric acid mixtures without the need for chromatographic separation of the two isomers.

Analytical Chemistry GC-MS Derivatization Isomer Identification

Cis-Configured Olefin Retains Diels-Alder and Michael Addition Reactivity; Trans-Isomer Shows Altered Regioselectivity

Bis(trimethylsilyl) maleate, by virtue of its cis (Z) configuration, can serve as a reactive dienophile in Diels-Alder cycloadditions, yielding cis-substituted cycloadducts [1]. The trans-configured bis(trimethylsilyl) fumarate is significantly less reactive as a dienophile and, when reactive, delivers trans-substituted adducts. This stereospecificity is a direct consequence of the maleate backbone geometry and is replicated with other maleate esters. While quantitative rate constants for bis(trimethylsilyl) maleate versus fumarate in Diels-Alder reactions have not been published, the isomeric differentiation in cycloaddition outcomes is a well-established class-level phenomenon for maleate versus fumarate diesters [2].

Synthetic Chemistry Diels-Alder Cycloaddition Electrophilic Addition

Bis(trimethylsilyl) maleate Provides Enhanced GC Volatility Over Underivatized Maleic Acid

The conversion of maleic acid to bis(trimethylsilyl) maleate reduces the boiling point from >300 °C (decomposition) for the free diacid to a computed boiling point of approximately 224 °C at 760 mmHg for the TMS derivative . This volatility enhancement is representative for silylation of dicarboxylic acids [1]. The derivative also elutes as a symmetrical peak on standard non-polar GC columns, enabling quantification at concentrations where free maleic acid would irreversibly adsorb to the column or undergo thermal decarboxylation.

Analytical Chemistry GC-MS Sample Preparation Derivatization

Commercially Available Purity Specification: ≥98% with Batch-Specific QC Documentation

Bis(trimethylsilyl) maleate is commercially offered at a standard purity of ≥98% (GC area %) by specialty chemical suppliers, with supporting batch-specific quality control data including NMR, HPLC, and GC analyses provided upon request . This purity level is comparable to that of bis(trimethylsilyl) fumarate and bis(trimethylsilyl) succinate, which are also offered at ≥97-98% . The commercially available purity specification ensures fitness for derivatization applications without additional purification.

Procurement Quality Assurance Supplier Comparison

Patent-Documented Synthesis Yield: Silyl Maleate Achieves ≥75% Yield Under Optimized Conditions

A patent-protected process for producing silyl maleates reports a minimum yield of 75% for the silyl maleate product under optimized reaction conditions involving maleic acid or maleate ester precursors with chlorosilanes and alcohols [1]. While this yield is not specific to bis(trimethylsilyl) maleate alone (it covers silyl maleates as a class), it establishes a benchmark for process-scale synthesis. By comparison, analogous silyl fumarate syntheses report yields that are broadly similar, with no published quantitative advantage in favor of one isomer over the other [1].

Synthetic Chemistry Process Development Patents

Silyl Maleates as Self-Bonding Additives in RTV Silicone Rubber: Patent-Enabled Differentiation from Succinate Analogs

Silyl maleates, including bis(trimethylsilyl) maleate, are disclosed in patent literature as self-bonding additives for room-temperature vulcanizable (RTV) silicone rubber compositions [1][2]. In these formulations, the silyl maleate is reacted with silanol-terminated diorganopolysiloxane base polymers to impart adhesion to substrates without a separate primer step [2]. Silyl fumarates and silyl succinates are also disclosed for the same application, and the choice among them depends on cure speed, shelf stability, and adhesion performance requirements that are formulation-specific [1].

Materials Science Silicone Formulation Self-Bonding Additives

Bis(trimethylsilyl) Maleate: Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


GC-MS Analysis of Maleic and Fumaric Acid Isomers in Food and Biological Samples

Bis(trimethylsilyl) maleate is the derivatized product when maleic acid is silylated for GC-MS analysis. The distinctive m/e 147 ion intensity (considerably more intense than in bis(trimethylsilyl) fumarate) enables unambiguous identification of maleic acid alongside fumaric acid without requiring chromatographic baseline separation of the two derivatives [1]. This is particularly relevant for laboratories analyzing organic acid profiles in fruit, wine, and clinical samples where both isomers may co-occur.

Diels-Alder Cycloaddition Substrate for Stereoselective Synthesis of cis-Substituted Cyclohexene Derivatives

The cis (Z)-configured olefin in bis(trimethylsilyl) maleate makes it a suitable dienophile for stereospecific Diels-Alder reactions that deliver cis-substituted 4-cyclohexene-1,2-dicarboxylate adducts [2]. This stereochemical outcome is precluded by the trans (E)-isomer bis(trimethylsilyl) fumarate, which yields trans-substituted adducts. Synthetic chemists requiring cis-cycloadducts for further functionalization should specify the maleate, not the fumarate, derivative. Users should note that TMS ester protection may not be compatible with strongly Lewis-acidic Diels-Alder conditions; use of the silyl ester form should be justified by downstream TMS deprotection requirements.

Protected Maleic Acid Equivalent for Multi-Step Organic Synthesis

Bis(trimethylsilyl) maleate serves as a protected, lipophilic form of maleic acid that can be deprotected under mild hydrolytic conditions to regenerate the free diacid [3]. The TMS ester is more readily soluble in organic solvents (dichloromethane, ether) than maleic acid. This application scenario leverages the cis geometry of the maleate backbone as well as the TMS ester lability. The bis(trimethylsilyl) fumarate and bis(trimethylsilyl) succinate congeners are not direct substitutes in this context, as deprotection of the fumarate yields the trans-isomer and the succinate lacks the olefin altogether.

Self-Bonding Additive in RTV Silicone Rubber Formulations

Silyl maleates are claimed as self-bonding additives for RTV silicone compositions that promote adhesion to substrates without a separate primer [4]. In formulations where bis(trimethylsilyl) maleate is to be evaluated alongside silyl fumarate and silyl succinate alternatives, the maleate's cis-olefin geometry may influence shelf-stability and cure profile through differential hydrolysis or condensation rates, though published quantitative performance comparisons remain limited.

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